

A Comparative Guide to the Stereochemical Outcomes of Reactions with (S)-2-Bromooctane

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Compound of Interest

Compound Name: (S)-2-Bromooctane

Cat. No.: B074790

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the stereochemical products resulting from SN1 and SN2 reactions of **(S)-2-Bromooctane**. Understanding and controlling the stereochemistry of a reaction is paramount in the field of drug development, where the chirality of a molecule can dictate its efficacy and safety. This document presents a summary of experimental data, detailed reaction protocols, and visual representations of the reaction mechanisms and workflows to aid researchers in selecting the appropriate synthetic pathway for their desired stereochemical outcome.

Executive Summary

Nucleophilic substitution reactions of the chiral substrate **(S)-2-Bromooctane** can proceed via two distinct mechanisms: bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1). The choice of reaction conditions, particularly the nucleophile, solvent, and temperature, dictates the predominant pathway and, consequently, the stereochemistry of the resulting 2-octanol product.

- SN2 reactions, favored by strong nucleophiles in polar aprotic solvents, proceed with a complete inversion of stereochemistry. The reaction of **(S)-2-Bromooctane** under SN2 conditions exclusively yields (R)-2-octanol.
- SN1 reactions, favored by weak nucleophiles in polar protic solvents, result in a racemic or near-racemic mixture of (R)- and (S)-2-octanol. This is due to the formation of a planar

carbocation intermediate that can be attacked from either face by the nucleophile. A slight excess of the inverted product is often observed due to the formation of an intimate ion pair between the carbocation and the departing bromide ion.

Data Presentation

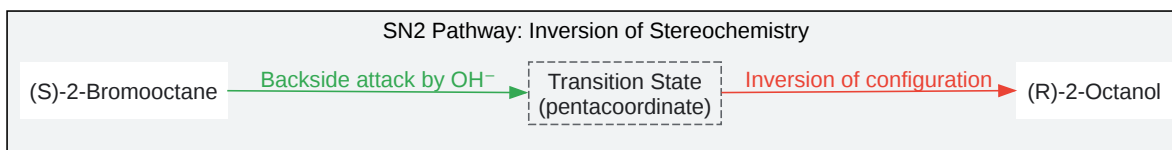
The following table summarizes the stereochemical outcomes of SN1 and SN2 reactions of **(S)-2-Bromooctane** with different nucleophiles. The data is compiled from various experimental sources and illustrates the distinct product profiles of each reaction pathway.

Reaction Type	Reagents	Solvent	Predominant Product(s)	Observed Stereochemistry	Enantiomeric Excess (ee) of 2-Octanol	Specific Rotation of Product Mixture ([α] _D)
SN2	Sodium Hydroxide (NaOH)	Acetone/Water	(R)-2-Octanol	Complete Inversion	High (>95% for R-enantiomer)	Negative (e.g., ~ -10.3°)
SN1	Ethanol (EtOH) / Water (H ₂ O)	Ethanol/Water	(R)-2-Octanol & (S)-2-Octanol	Racemization (slight inversion)	Low	Close to 0° (slightly negative)
SN2	Sodium Acetate (NaOAc)	Acetic Acid	(R)-Octan-2-yl acetate	Complete Inversion	High	Not applicable
SN2	Sodium Cyanide (NaCN)	DMSO	(R)-2-Octylnitrile	Complete Inversion	High	Not applicable

Note: The specific rotation of optically pure **(S)-2-Bromooctane** is approximately +34.2°, and for optically pure (R)-2-octanol, it is approximately -10.3°.

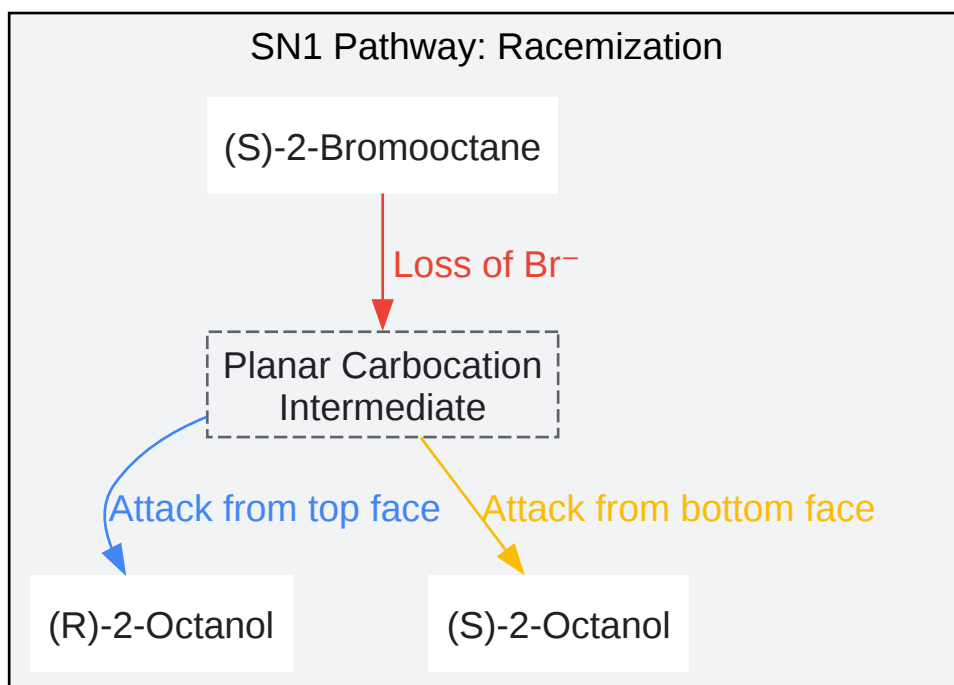
Stereochemical Pathways

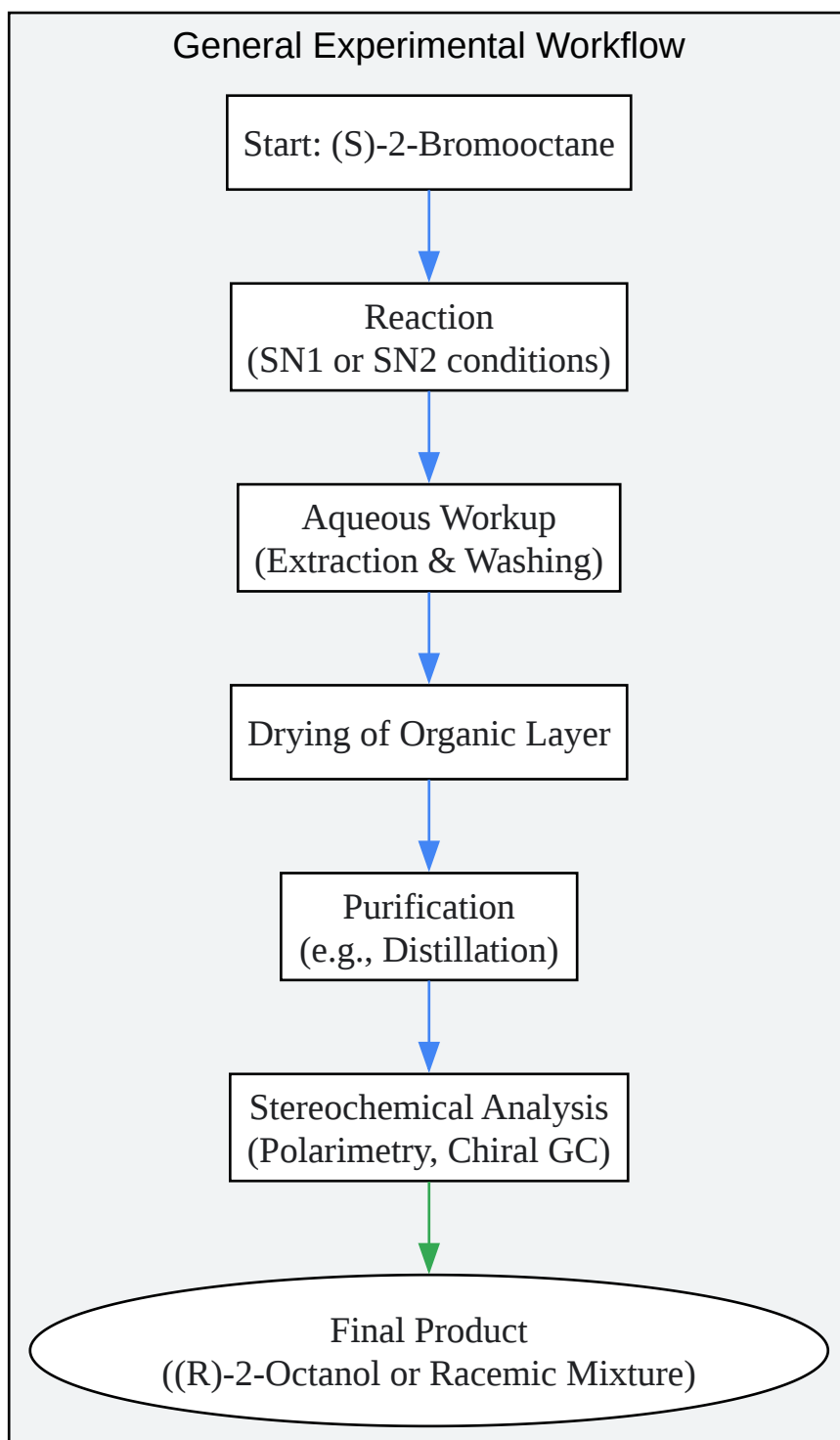
The distinct stereochemical outcomes of SN1 and SN2 reactions are a direct result of their different mechanisms.



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SN2 reaction of **(S)-2-Bromooctane** leading to inversion.





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